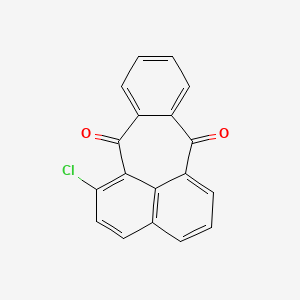
1-Chloro-7,12-pleiadenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7,12-pleiadenedione is a chemical compound that belongs to the class of organic compounds known as pleiadene derivatives. These compounds are characterized by their unique polycyclic aromatic structure, which imparts distinct chemical and physical properties. The presence of a chlorine atom and two ketone groups in its structure makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Chloro-7,12-pleiadenedione typically involves multi-step organic reactions. One common method includes the chlorination of pleiadene derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Chloro-7,12-pleiadenedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and properties.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and organometallic compounds.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be useful in the synthesis of more complex molecules.
Scientific Research Applications
1-Chloro-7,12-pleiadenedione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Chloro-7,12-pleiadenedione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic aromatic structure allows it to fit into specific binding sites, altering the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various cellular processes.
Comparison with Similar Compounds
1-Chloro-7,12-pleiadenedione can be compared with other pleiadene derivatives and polycyclic aromatic compounds. Similar compounds include:
1-Bromo-7,12-pleiadenedione: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
7,12-Dihydropleiadene: Lacks the chlorine and ketone groups, resulting in different chemical properties and uses.
1,4-Naphthoquinone: A simpler polycyclic aromatic compound with two ketone groups, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and polycyclic structure, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
3508-73-4 |
|---|---|
Molecular Formula |
C18H9ClO2 |
Molecular Weight |
292.7 g/mol |
IUPAC Name |
1-chloropleiadene-7,12-dione |
InChI |
InChI=1S/C18H9ClO2/c19-14-9-8-10-4-3-7-13-15(10)16(14)18(21)12-6-2-1-5-11(12)17(13)20/h1-9H |
InChI Key |
KSURUOCVQMGISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC4=C3C(=C(C=C4)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















